molecular formula C16H22N4O4 B2716733 2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide CAS No. 941946-65-2

2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2716733
CAS No.: 941946-65-2
M. Wt: 334.376
InChI Key: AWHLJKNVWIXAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study detailed the synthesis of pyrimidinone and oxazinone derivatives, starting with citrazinic acid, aimed at creating antimicrobial agents. These compounds exhibited notable antibacterial and antifungal activities, compared to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
  • Another research synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were also evaluated as COX-1/COX-2 inhibitors (A. Abu‐Hashem et al., 2020).

Anticancer and Antifolate Activities

  • Research into 5-deaza analogues of aminopterin and folic acid synthesized compounds with significant anticancer activity in vitro and in vivo, suggesting potential therapeutic applications against cancer (T. Su et al., 1986).
  • Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked antiretroviral activity, especially against human immunodeficiency virus (HIV), showcasing the potential for HIV treatment (D. Hocková et al., 2003).

Synthetic Approaches and Chemical Properties

  • A novel reaction mechanism study of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine highlighted innovative pathways for synthesizing pyrimidopyrimidine derivatives, contributing to the understanding of complex chemical reactions (Takenori Nishino et al., 1972).

Solubility and Thermodynamics

  • The solubility and thermodynamics of dihydropyrimidine derivatives in various solvents were investigated, addressing challenges in drug formulation due to poor aqueous solubility. This research provides valuable insights for improving drug delivery systems (F. Shakeel et al., 2016).

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-6-10-7-17-14-12(13(10)24-5)15(22)20(16(23)19(14)4)8-11(21)18-9(2)3/h7,9H,6,8H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHLJKNVWIXAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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